![molecular formula C25H28N4O6 B2393791 3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenethyl)propanamide CAS No. 1207027-94-8](/img/structure/B2393791.png)
3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenethyl)propanamide
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Description
3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenethyl)propanamide is a useful research compound. Its molecular formula is C25H28N4O6 and its molecular weight is 480.521. The purity is usually 95%.
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Mechanism of Action
Indole derivatives
The compound contains an indole moiety, which is a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-bearing pyrrole ring . Indole derivatives are significant in natural products and drugs and play a main role in cell biology . They show various biologically vital properties and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Pyrimidine derivatives
The compound also contains a pyrimidine moiety. Pyrimidine-derived indole ribonucleosides have been synthesized and tested for in vitro antiproliferative and antiviral activity .
Dimethoxyphenethylamine derivatives
The compound contains a dimethoxyphenethylamine moiety. Compounds with this moiety have some activity as a monoamine oxidase inhibitor .
Biological Activity
The compound 3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenethyl)propanamide is a synthetic derivative belonging to the class of pyrimido[5,4-b]indoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and immunology. This article reviews the biological activity of this compound based on diverse research findings, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C27H36N2O6 with a molecular weight of approximately 484.584 g/mol. Its structure features a pyrimidine core linked to a dimethoxyphenethyl group, which is crucial for its biological activity.
- TLR4 Agonist Activity : Research indicates that modifications in the pyrimido[5,4-b]indole structure can lead to differential effects on TLR4-dependent signaling pathways. The compound exhibits the ability to induce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon gamma-induced protein 10 (IP-10) in murine bone marrow-derived dendritic cells (mBMDCs) .
- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that derivatives of this compound can selectively induce apoptosis in tumor cells while exhibiting low toxicity towards normal cells .
- Kinase Inhibition : Similar compounds have been identified as multikinase inhibitors, affecting pathways involved in cell proliferation and survival. For instance, structural modifications can enhance inhibitory activity against CDK4/CYCLIN D1 and ARK5 kinases .
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific substitutions at various positions on the pyrimidine ring can significantly influence the biological activity of these compounds. Notably:
- Substituents at N5 : Short alkyl substituents at this position have been associated with reduced cytotoxicity while maintaining TLR4 agonist activity.
- Carboxamide Modifications : Variations in the carboxamide group lead to differential cytokine production profiles, indicating that this moiety plays a critical role in modulating immune responses .
Case Studies
- In Vitro Studies : A study conducted on murine models demonstrated that certain derivatives of the compound could effectively stimulate TLR4 signaling pathways, leading to enhanced immune responses characterized by elevated cytokine levels .
- Cytotoxicity Assays : In cytotoxicity assays using K562 and DU145 cell lines, various derivatives exhibited significant anti-proliferative effects with IC50 values indicating potency in the nanomolar range .
Table 1: Biological Activity Summary
Compound Name | Target | Activity | IC50 (nM) | Reference |
---|---|---|---|---|
Compound 1 | TLR4 | Agonist | - | |
Compound 2 | CDK4 | Inhibitor | 30–100 | |
Compound 3 | Apoptosis Induction | Cytotoxicity | <50 |
Table 2: Structure-Activity Relationships
Position Modified | Type of Substitution | Effect on Activity |
---|---|---|
N5 | Short Alkyl | Reduced Cytotoxicity |
Carboxamide | Phenyl Substituent | Increased IL-6 Production |
Properties
IUPAC Name |
3-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O6/c1-32-18-6-5-15(11-19(18)33-2)7-9-26-22(30)8-10-29-14-27-23-16-12-20(34-3)21(35-4)13-17(16)28-24(23)25(29)31/h5-6,11-14,28H,7-10H2,1-4H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOABICEVMRADM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C=NC3=C(C2=O)NC4=CC(=C(C=C43)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.